1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

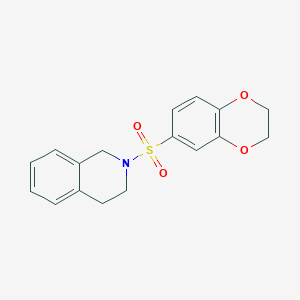

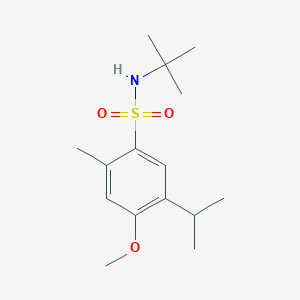

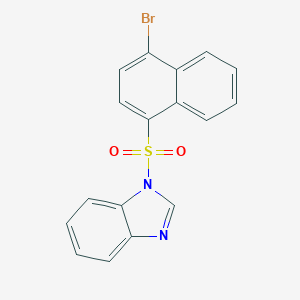

The compound “1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a benzenesulfonyl group, which is an organosulfur compound with the formula C6H6O3S . It also contains two methoxy groups attached to the benzene ring, which are inclined at 33.9 (1) ° to the benzene plane . The compound also contains a piperidine ring and a carboxylic acid ethyl ester group.

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile . This reaction is an example of an electrophilic aromatic substitution . The carbocation generated from tert-butyl alcohol reacts with 1,4-dimethoxybenzene to generate a trisubstituted product .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . The methoxy groups are inclined at 33.9 (1) ° to the benzene plane . The piperidine ring is a six-membered ring with one nitrogen atom, and the carboxylic acid ethyl ester group contains a carbonyl (C=O) and an ether (R-O-R’) group.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonyl and methoxy groups, as well as the piperidine ring and the carboxylic acid ethyl ester group. The benzenesulfonyl group, for example, can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The methoxy groups and the piperidine ring could also participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl group, for example, could make the compound acidic . The compound’s solubility could be influenced by the presence of the methoxy groups and the carboxylic acid ethyl ester group. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present.科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a building block for the synthesis of various sulfonamide derivatives . These derivatives are known for their wide range of pharmacological activities, including as diuretics, antiepileptics, and antimicrobial agents . The sulfonyl group’s ability to bind to proteins could make it a valuable moiety for drug design and discovery.

作用机制

The mechanism of action of this compound would depend on its intended use. If it were used as a reactant in a chemical reaction, its mechanism of action would likely involve the participation of its various functional groups in the reaction. For example, in a Friedel-Crafts alkylation reaction, the benzenesulfonyl and methoxy groups could act as directing groups, influencing the site of electrophilic attack on the benzene ring .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is acidic due to the presence of the benzenesulfonyl group, it could pose a risk of burns or eye damage . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.

属性

IUPAC Name |

ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)15-11-13(21-2)5-6-14(15)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKVPKITGNWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)

![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)